molecular formula C19H23NO2 B3851793 1-[4-(benzyloxy)benzyl]-4-piperidinol

1-[4-(benzyloxy)benzyl]-4-piperidinol

Cat. No.: B3851793
M. Wt: 297.4 g/mol
InChI Key: NPTPSTMWVJJQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Benzyloxy)benzyl]-4-piperidinol is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of G-protein-coupled receptors (GPCRs). This benzyloxypiperidine-based scaffold is recognized for its potential application in the development of selective dopamine receptor antagonists. Scientific investigations have highlighted its structural relevance as a key intermediate in the discovery of novel Dopamine D4 Receptor (D4R) antagonists . The primary research value of this compound lies in its role as a precursor or core structure for synthesizing ligands that modulate the D4R, a receptor subtype highly expressed in the cortico-basal ganglia network. Due to this distribution, D4R is a compelling target for studying its modulation of neural pathways and its subsequent involvement in conditions such as L-DOPA-induced dyskinesias in Parkinson's disease models . Researchers utilize this scaffold to explore structure-activity relationships (SAR), aiming to develop compounds with improved selectivity over other dopamine receptor subtypes (D1, D2, D3, D5) and enhanced drug-like properties for central nervous system (CNS) targets . The compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c21-18-10-12-20(13-11-18)14-16-6-8-19(9-7-16)22-15-17-4-2-1-3-5-17/h1-9,18,21H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTPSTMWVJJQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198771
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

1-Benzyl-4-piperidinemethanol

  • Structure : Contains a hydroxymethyl (-CH2OH) group at the 4-position and a benzyl group at the 1-position of the piperidine ring.
  • Key Differences : Lacks the benzyloxybenzyl substituent, resulting in lower molecular weight (MW: ~235 vs. ~343 for the target compound) and reduced aromaticity.
  • Applications : Used as an intermediate in drug synthesis; its simpler structure may limit bioavailability compared to the target compound’s extended aromatic system .

1-Benzyl-4-piperidone

  • Structure : Features a ketone group at the 4-position instead of a hydroxyl.
  • Key Differences : The ketone increases electrophilicity, making it reactive in nucleophilic additions. Derivatives like alfentanil (an opioid) and bromperidol (an antipsychotic) highlight its pharmacological relevance. The target compound’s hydroxyl group may enhance hydrogen bonding in biological targets but reduce metabolic stability compared to the ketone .

Benzyl 4-Hydroxy-1-piperidinecarboxylate

  • Structure : Includes a benzyloxycarbonyl (Cbz) protecting group and a hydroxyl on the piperidine.
  • Key Differences : The Cbz group is a common amine-protecting moiety, whereas the target compound’s benzyloxybenzyl group may confer unique steric and electronic effects. The carboxylate ester in this compound also alters solubility (logP ~2.5) compared to the target’s ether-linked aromatic system (logP ~3.8) .

4-(Benzyloxy)benzyl Chloride

  • Structure : Aromatic chloromethyl precursor with a benzyloxy group.
  • Key Differences: Serves as a synthetic intermediate (e.g., for nucleophilic substitution with 4-piperidinol to form the target compound). Its reactivity (melting point: 77–79°C) contrasts with the target’s stability as a tertiary alcohol .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of 1-[4-(Benzyloxy)benzyl]-4-piperidinol and Analogues

Compound Molecular Weight Functional Groups logP (Predicted) Biological Relevance
This compound ~343 4-OH, 1-(benzyloxybenzyl) 3.8 Potential CNS activity (speculative)
1-Benzyl-4-piperidinemethanol ~235 4-CH2OH, 1-benzyl 2.1 Synthetic intermediate
1-Benzyl-4-piperidone 189.26 4-ketone, 1-benzyl 2.7 Precursor to antipsychotics
Benzyl 4-Hydroxy-1-piperidinecarboxylate 235.28 4-OH, 1-Cbz 2.5 Amine protection in drug synthesis

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-[4-(benzyloxy)benzyl]-4-piperidinol, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution to introduce the benzyloxybenzyl group and subsequent functionalization of the piperidine ring. Critical parameters include reaction time, temperature, and catalyst selection. For example, and highlight the use of protecting groups (e.g., benzyloxy) to prevent side reactions during alkylation steps. Purification via column chromatography or recrystallization is essential to isolate the target compound with high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the integration of aromatic protons (benzyloxy group) and piperidine ring protons. High-performance liquid chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) verifies molecular weight. and emphasize the use of X-ray crystallography for resolving stereochemical ambiguities in piperidine derivatives .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies in recommend storage at –20°C under inert gas (e.g., nitrogen) to prevent oxidation of the benzyloxy group. Accelerated degradation studies (e.g., 40°C/75% RH for 14 days) can assess hydrolytic stability of the piperidine ring .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic modification of substituents. For example:

  • Benzyloxy group : Replace with electron-withdrawing groups (e.g., nitro) to alter electronic properties ( ).
  • Piperidine ring : Introduce hydroxyl or amine groups to improve water solubility ( ).
    Use computational tools (e.g., molecular docking) to predict binding affinities before synthesis .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. To address this:

  • Reproduce assays : Use standardized protocols (e.g., OECD guidelines) for cytotoxicity or receptor-binding studies.
  • Characterize impurities : LC-MS or GC-MS to identify byproducts ().
  • Cross-validate : Compare results across multiple cell lines or animal models ().

Q. How can the compound’s potential as a chiral catalyst or ligand in asymmetric synthesis be evaluated?

  • Methodological Answer : Test enantioselectivity in model reactions (e.g., asymmetric hydrogenation or aldol reactions). suggests using chiral HPLC or circular dichroism (CD) to monitor stereochemical outcomes. Computational studies (e.g., DFT calculations) can rationalize observed selectivity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Key challenges include:

  • Purification : Transition from column chromatography to crystallization for cost efficiency.
  • Reaction exotherms : Use flow chemistry to control temperature in large batches ().
  • Regulatory compliance : Follow ICH guidelines for impurity profiling ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(benzyloxy)benzyl]-4-piperidinol
Reactant of Route 2
Reactant of Route 2
1-[4-(benzyloxy)benzyl]-4-piperidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.